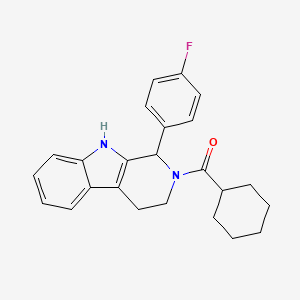![molecular formula C20H21FN2O3 B6128705 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide](/img/structure/B6128705.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide, commonly known as FPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPPP is a synthetic molecule that belongs to the class of pyrrolidinyl amides and acts as an agonist of the cannabinoid receptor CB1.
Mecanismo De Acción
FPPP acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, the CB1 receptor modulates various intracellular signaling pathways, leading to the regulation of various physiological processes. FPPP binds to the CB1 receptor and activates it, leading to the modulation of these processes.
Biochemical and Physiological Effects
FPPP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to modulate pain sensation, appetite, and mood, among other processes. FPPP has also been shown to have potential as a therapeutic agent for the treatment of various conditions, including chronic pain, obesity, and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research. FPPP is also highly selective for the CB1 receptor, minimizing off-target effects. However, FPPP has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptor subtypes.
Direcciones Futuras
There are several future directions for research on FPPP. One direction is to investigate the potential of FPPP as a therapeutic agent for the treatment of various conditions, including chronic pain, obesity, and mood disorders. Another direction is to develop new compounds that target the CB1 receptor system with greater selectivity and efficacy. Additionally, further research is needed to better understand the mechanisms underlying the effects of FPPP on various physiological processes.
Conclusion
In conclusion, FPPP is a synthetic molecule that has gained attention in the scientific community due to its potential as a CB1 receptor agonist. FPPP has been used in various scientific research applications to investigate the role of the CB1 receptor system in regulating various physiological processes and to develop new therapeutic agents that target this system. FPPP has several advantages for use in lab experiments, including its availability and selectivity for the CB1 receptor. However, FPPP also has several limitations, including its potential for abuse and lack of selectivity for other cannabinoid receptor subtypes. Further research is needed to better understand the potential of FPPP as a therapeutic agent and to develop new compounds that target the CB1 receptor system with greater selectivity and efficacy.
Métodos De Síntesis
FPPP can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzylamine with 3-phenoxypropanoyl chloride in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to obtain the final product, FPPP. The synthesis of FPPP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FPPP has been used in various scientific research applications due to its potential as a CB1 receptor agonist. The cannabinoid receptor system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. FPPP has been used in studies to investigate the role of the CB1 receptor system in these processes and to develop new therapeutic agents that target this system.
Propiedades
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-16-6-4-5-15(11-16)13-23-14-17(12-20(23)25)22-19(24)9-10-26-18-7-2-1-3-8-18/h1-8,11,17H,9-10,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSONSJGALULROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![1-{2-[(5-chloro-3-fluoro-2-pyridinyl)amino]ethyl}-3-piperidinol](/img/structure/B6128672.png)
![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6128711.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B6128720.png)